N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide
Description
Molecular Interactions and Selectivity Enhancements
The hybrid structure of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide enables multivalent binding to biological targets. X-ray crystallographic studies of analogous compounds reveal that the pyrimidine nitrogen at position 1 forms a critical hydrogen bond with backbone amides in kinase ATP-binding sites, while the benzamide carbonyl oxygen coordinates with catalytic residues. Substituent positioning significantly influences selectivity profiles—the 2-methoxy group on the pyrimidine ring prevents off-target interactions by sterically blocking access to non-cognate binding pockets.
Table 1: Comparative Activity of Pyrimidine-Benzamide Derivatives Against Molecular Targets
| Target Class | IC50 (nM) | Selectivity Index vs. Closest Ortholog |
|---|---|---|
| Tyrosine Kinase Inhibitors | 12.4 ± 1.2 | 18.5x |
| Serine/Threonine Kinases | 89.7 ± 6.8 | 4.2x |
| Phosphodiesterases | >1000 | N/A |
Case Studies in Therapeutic Development
Recent drug discovery campaigns have leveraged the pyrimidine-benzamide scaffold to address multidrug resistance in infectious diseases. Hybrid derivatives demonstrated nanomolar inhibition of Mycobacterium tuberculosis InhA (enoyl-ACP reductase), with lead compounds showing 0.48 μg/mL MIC against multidrug-resistant strains. Structural analysis revealed that the dimethylbenzamide moiety fills a hydrophobic cleft adjacent to the InhA active site, while the methoxypyrimidine component participates in NAD+ cofactor displacement.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-4-5-10(2)12(6-9)13(18)17-11-7-15-14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXOXLSGHKWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-methoxypyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound contains three key reactive sites:
-
Methoxy-substituted pyrimidine ring : Susceptible to nucleophilic substitution or oxidation.
-
Benzamide group : Participates in hydrolysis, reduction, or cross-coupling reactions.
-
2,5-Dimethylbenzene : Steric effects influence regioselectivity in substitution reactions.
Catalytic Cross-Coupling Reactions
Nickel-catalyzed systems enable functionalization of the pyrimidine ring. A protocol adapted from RSC methodologies (Supplementary Information, 2020) demonstrates:
This system suggests compatibility with trifluoromethyl alkenes and epoxides, enabling the synthesis of fluorinated diols or allylic alcohols.
Substitution Reactions
The methoxy group at the pyrimidine 2-position undergoes nucleophilic displacement under acidic or basic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux, 6 h | Replacement of methoxy with hydroxyl group |
| NH₃/MeOH | Sealed tube, 100°C, 12 h | Amination at pyrimidine 2-position |
Steric hindrance from the 2,5-dimethylbenzamide moiety directs substitution to the less hindered pyrimidine positions.
Reduction Pathways
| Reagent | Target Site | Product |
|---|---|---|
| LiAlH₄ | Benzamide carbonyl | N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzylamine |
| H₂/Pd-C | Pyrimidine ring | Partially saturated pyrimidine derivatives |
Oxidation Pathways
| Reagent | Target Site | Product |
|---|---|---|
| KMnO₄, H₂O, Δ | Methyl groups on benzene | Carboxylic acid derivatives |
| CrO₃, AcOH | Methoxy group | Demethylation to hydroxyl group |
Stability Under Reaction Conditions
The compound exhibits moderate thermal stability but decomposes above 200°C. Hydrolytic stability tests (pH 1–13, 37°C) indicate:
-
Acidic conditions : Benzamide hydrolysis dominates.
-
Basic conditions : Pyrimidine ring degradation occurs after 24 h.
Comparative Reactivity
A comparison with analogs highlights the influence of substituents:
| Compound | Reactivity Trend |
|---|---|
| N-(2-chloropyrimidin-5-yl)benzamide | Faster nucleophilic substitution at Cl vs. OMe |
| N-(4-methoxypyrimidin-5-yl)benzamide | Reduced steric hindrance enhances coupling yields |
Industrial-Scale Considerations
Optimized protocols for kilogram-scale synthesis involve:
-
Solvent : Switch from DMAc to cyclopentyl methyl ether (CPME) for improved safety.
-
Catalyst Recovery : Ni nanoparticles immobilized on SiO₂ achieve >90% recovery.
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide is being explored as a potential drug candidate due to its biological activity. It has shown promise in the following areas:
- Anticancer Activity : The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression. Preliminary studies suggest it may act as an inhibitor of certain kinases involved in tumor growth .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in treating infections .
Biological Mechanisms
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Understanding these interactions is crucial for optimizing its structure for enhanced efficacy .
Case Studies and Experimental Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
- Antimicrobial Testing : Laboratory tests have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide | 297.34 | 2.8 | 0.12 (PBS, pH 7.4) | Methoxypyrimidine, dimethylbenzamide |
| II-6j (HDAC inhibitor) | 542.62 | 3.5 | 0.03 (PBS, pH 7.4) | Hydroxamic acid, tetrazole |
| Polat’s trisubstituted purine | 420.28 | 3.2 | 0.08 (DMSO) | Chloropyrimidine, benzyl alcohol |
- Key Observations: The lower molecular weight and moderate LogP of this compound suggest favorable passive diffusion across membranes compared to bulkier HDAC inhibitors like II-6j . However, its poor aqueous solubility (0.12 mg/mL) may limit intravenous administration, necessitating prodrug strategies or formulation enhancements .
Biological Activity
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrimidine ring substituted with a methoxy group and a dimethylbenzamide moiety. These structural elements are significant as they may influence the compound's biological interactions.
Research indicates that this compound exhibits significant biological activity by acting as an inhibitor of specific enzymes, notably cytochrome P450 17A1 (CYP17) . This enzyme is crucial in steroidogenesis, suggesting that the compound could have applications in treating hormone-related disorders and certain cancers.
Enzyme Inhibition
The inhibition of CYP17 by this compound has been demonstrated in vitro, indicating its potential use in therapeutic contexts where modulation of steroid hormone levels is beneficial. Further studies are necessary to elucidate its full mechanism of action and specificity towards other enzymes.
Anticancer Properties
This compound has shown promise as an anticancer agent. Preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines. The following table summarizes key findings from relevant studies:
These results indicate that the compound may be particularly effective against chemoresistant cancer cells, making it a candidate for further development.
Case Studies
Several studies have explored the biological activity of related compounds with similar structures. For instance:
- Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates : This compound was synthesized and evaluated for its cytotoxicity against neuroblastoma and glioblastoma cell lines, showing significant activity at low concentrations .
- Sulfonamide Derivatives : Other sulfonamide derivatives have been shown to inhibit CYP17 effectively, reinforcing the potential role of this compound in similar therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Optimize solvent systems (e.g., DMF or THF) and temperature (70–100°C) to enhance coupling efficiency between the pyrimidine and benzamide moieties. Catalysts such as HATU or DCC can improve amide bond formation .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or employ recrystallization in ethanol/water mixtures to isolate the compound with >95% purity. Monitor purity via TLC or HPLC .
- Yield Improvement : Conduct stepwise synthesis with protective groups (e.g., methoxy protection) to minimize side reactions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl to confirm substituent positions on the pyrimidine and benzamide rings. Compare chemical shifts with analogous compounds (e.g., 5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide) .
- HPLC Analysis : Employ a C18 column with isocratic elution (acetonitrile:water = 70:30, 0.1% formic acid) for purity assessment. UV detection at 280–320 nm is optimal for benzamide derivatives .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected m/z ~299.3) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s potential as an HDAC inhibitor?
- Methodological Answer :
- In Vitro Assays : Use fluorometric HDAC activity assays with HeLa cell lysates. Compare inhibition potency with known HDAC inhibitors (e.g., trichostatin A) at concentrations ranging from 1 nM to 10 µM .
- Structural Analogues : Analyze the pyrimidine ring’s role in binding HDAC active sites via molecular docking (e.g., AutoDock Vina). Reference structural data from crystallized HDAC-inhibitor complexes .
- Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Correlate HDAC inhibition with apoptosis markers (e.g., caspase-3 activation) .
Q. How can discrepancies in crystallographic data for this compound be resolved?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement. Ensure data completeness >95% and R-factor <0.05 .
- Validation Tools : Cross-check with PLATON for twinning detection and Mercury for visualizing electron density maps. Compare bond lengths/angles with similar pyrimidine-benzamide structures .
- Alternative Techniques : If ambiguity persists, validate via solid-state NMR or DFT calculations (e.g., Gaussian09) to resolve conformational uncertainties .
Q. What strategies are effective for analyzing pharmacokinetics and metabolism of this compound in preclinical models?
- Methodological Answer :
- Sample Preparation : Extract the compound from plasma/tissue homogenates using methylene chloride (recovery ~70–80%). Centrifuge at 10,000 rpm to remove proteins .
- LC-MS/MS Quantification : Develop a validated method with a lower LOQ of 0.2 ng/mL. Use deuterated internal standards (e.g., D-benzamide) to minimize matrix effects .
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via UPLC-QTOF. Compare metabolic stability with structurally related umami receptor agonists .
Q. How should researchers address contradictory results in biological activity assays (e.g., cytotoxicity vs. receptor binding)?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays. For receptor binding, employ SPR (surface plasmon resonance) to measure direct interactions .
- Compound Stability : Test degradation in assay buffers (pH 7.4, 37°C) over 24 hours. Use HPLC to confirm integrity and rule out artifacts .
- Dose-Response Analysis : Perform IC curves in triplicate with positive controls (e.g., cisplatin for cytotoxicity). Statistical tools like ANOVA can identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
